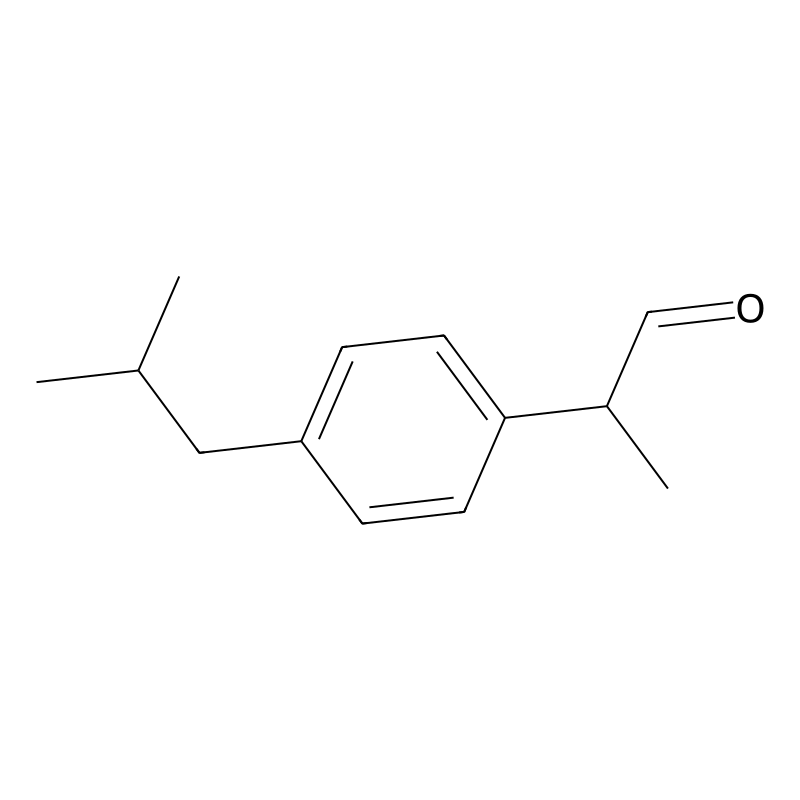

2-(4-Isobutylphenyl)propionaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Fragrance or Flavor Compound

The presence of the aldehyde functional group (C=O) suggests 2-(4-Isobutylphenyl)propionaldehyde may possess odorous properties. Aldehydes are a common functional group found in many natural and synthetic fragrance and flavor compounds . Research in this area might involve evaluating its odor profile and potential applications in perfumery or flavor science.

Synthetic Precursor

The molecule also possesses an aromatic ring and an alkyl chain. These functional groups are commonly found in various pharmaceuticals and functional materials. 2-(4-Isobutylphenyl)propionaldehyde could potentially serve as a starting material for the synthesis of more complex molecules with desired properties. Further research would be needed to identify its suitability for specific synthetic targets.

2-(4-Isobutylphenyl)propionaldehyde, with the chemical formula C₁₃H₁₈O and CAS number 51407-46-6, is an organic compound characterized by the presence of a propionaldehyde group attached to a phenyl ring that has an isobutyl substituent. This compound is recognized for its unique structure, which includes a branched alkyl chain that contributes to its chemical behavior and potential applications in various fields. Its molecular structure can be represented as follows:

textCH3 |C6H4 - C - CHO | CH(CH3)2

This compound is often synthesized for use in fragrances, flavorings, and as a potential intermediate in organic synthesis.

- Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Oxidation: Under oxidative conditions, it can be converted into carboxylic acids.

- Condensation Reactions: It can undergo condensation with amines to form imines or with alcohols to yield acetals.

The compound's reactivity is influenced by the presence of the isobutyl group, which can affect steric hindrance and electronic properties.

Research indicates that 2-(4-Isobutylphenyl)propionaldehyde exhibits some biological activity. It has been noted for its potential toxicity, classified as harmful if swallowed and causing skin irritation . Although specific pharmacological effects are not extensively documented, compounds with similar structures often exhibit anti-inflammatory and analgesic properties. Further studies are necessary to elucidate its full biological profile.

The synthesis of 2-(4-Isobutylphenyl)propionaldehyde typically involves the following methods:

- Aldol Condensation: This method involves the reaction of isobutylbenzene with propanal in the presence of a base catalyst.

- Direct Aldehyde Synthesis: A straightforward method involves reacting isobutylbenzene with an appropriate aldehyde under controlled conditions to yield high purity .

- Hydroformylation: This process can be utilized to convert alkenes into aldehydes using carbon monoxide and hydrogen in the presence of a catalyst.

These methods are designed to maximize yield while minimizing by-products, ensuring high purity of the final product.

2-(4-Isobutylphenyl)propionaldehyde has several applications across different industries:

- Fragrance Industry: Used as a fragrance component due to its pleasant aroma.

- Flavoring Agent: Employed in food products for flavor enhancement.

- Chemical Intermediate: Serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.

The unique structure allows it to impart specific sensory characteristics desirable in consumer products.

Interaction studies involving 2-(4-Isobutylphenyl)propionaldehyde focus on its reactivity with various biological systems and other chemical compounds. Preliminary studies suggest potential interactions with enzymes or receptors, but comprehensive data on its interactions remain limited. Further research could provide insights into its metabolic pathways and potential therapeutic applications.

Several compounds share structural similarities with 2-(4-Isobutylphenyl)propionaldehyde. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-tert-Butylphenyl)propionaldehyde | C₁₃H₁₈O | More sterically hindered due to tert-butyl group |

| 2-(4-Methylphenyl)propionaldehyde | C₁₃H₁₈O | Lacks branching; simpler alkyl substituent |

| 2-(4-Ethylphenyl)propionaldehyde | C₁₄H₂₀O | Longer alkyl chain compared to isobutyl |

The uniqueness of 2-(4-Isobutylphenyl)propionaldehyde lies in its branched isobutyl group, which influences both its physical properties and reactivity compared to other similar compounds. This structural feature may enhance its utility in specific applications such as fragrance formulation, where subtle differences in molecular structure can significantly impact sensory characteristics.

Historical Development of Synthetic Routes

The synthetic development of 2-(4-isobutylphenyl)propionaldehyde emerged from the broader pharmaceutical research initiatives of the mid-20th century, particularly during the development of nonsteroidal anti-inflammatory compounds [1] [2]. The compound gained prominence as a key intermediate in the synthesis of ibuprofen, which was first patented in 1961 by the Boots Pure Chemical Company [3] [4]. Stewart Adams and John Nicholson, working at Boots United Kingdom Limited, established the foundational synthetic approaches that would later influence aldehyde synthesis methodologies [3].

The earliest synthetic routes to 2-(4-isobutylphenyl)propionaldehyde were developed as part of multi-step processes beginning with isobutylbenzene as the starting material [5]. These initial methodologies involved Friedel-Crafts acylation reactions to form 4-isobutylacetophenone, followed by subsequent transformations to generate the desired aldehyde intermediate [1] [5]. The Royal Society of Chemistry documented that these early processes typically required six synthetic steps and utilized toxic aluminum chloride catalysts in the initial stages [5] [6].

In 1992, significant improvements were introduced by the Hoechst Company, which developed more efficient protocols using recyclable hydrogen fluoride as an alternative to aluminum chloride [6]. This advancement represented a major milestone in the historical development of aldehyde synthesis, reducing both environmental impact and process complexity [4] [6]. The Hoechst methodology demonstrated that carbon monoxide insertion methods could achieve aldehyde formation without requiring additional hydrolysis or dehydration steps [6].

The evolution of synthetic methodologies continued through the development of multiple convergent approaches. Research conducted in the 1980s and 1990s established several distinct pathways for aldehyde formation, including hydroformylation of para-isobutylstyrene using rhodium and cobalt catalysts [7] [8]. These developments marked a transition from traditional multi-step processes to more direct synthetic approaches that could achieve higher yields with reduced byproduct formation [7] [9].

Patent literature from this period reveals the systematic development of epoxide-based synthetic routes, where 2-(4-isobutylphenyl)-2-methyloxirane serves as a key intermediate that undergoes isomerization to form the target aldehyde [7] [9]. Japanese patent applications from the 1980s documented methods utilizing anhydrous zinc chloride and aluminum oxide-silica catalysts for this transformation [10] [9].

Patented Methodologies for Industrial-Scale Production

Industrial-scale production of 2-(4-isobutylphenyl)propionaldehyde has been established through several patented methodologies that address scalability, yield optimization, and process economics [1] [11]. United States Patent 4,186,270 describes a comprehensive multi-step process beginning with chloromethylation of benzene or substituted benzenes, followed by cyanide displacement and subsequent transformations [1]. This patent methodology achieves pure 2-(4-isobutylphenyl)propionic acid and related compounds through controlled reaction sequences that minimize impurity formation [1].

The hydroformylation approach represents one of the most significant patented methodologies for industrial production [12] [8]. Japanese Patent JPH0798767B2 details a method for producing alpha-(4-isobutylphenyl)propionaldehyde through the reaction of para-isobutylstyrene with carbon monoxide and hydrogen [12]. This methodology utilizes rhodium-based catalysts and achieves conversion rates of 100 percent with aldehyde yields reaching 96 percent under optimized conditions [8].

European Patent EP0361021B1 describes an industrial process for producing alpha-(4-isobutylphenyl)propionic acid that incorporates aldehyde intermediates [11]. The patent methodology involves reacting alpha-(4-isobutylphenyl)ethyl alcohol with carbon monoxide using nickel-based catalysts in the presence of triphenylphosphine and methyl iodide [11]. Under optimal conditions of 170 degrees Celsius and 98.1 bar carbon monoxide pressure, this process achieves 99.0 percent conversion with 81.2 percent selectivity to the desired acid product [11].

Patent EP1138662B1 establishes an environmentally friendly process for 4-prime-isobutylacetophenone preparation using zeolite beta catalysts [13]. This methodology eliminates the need for traditional Lewis acid catalysts such as aluminum chloride, instead utilizing nanocrystalline and microcrystalline zeolite beta catalysts with particle sizes ranging from 10 nanometers to 100 nanometers [13]. The process operates at temperatures between 60 to 165 degrees Celsius for reaction periods of 2 to 24 hours [13].

A particularly innovative patented approach involves the use of magnesium chloride and triphenylphosphine as catalysts for aldehyde formation from epoxide precursors [10]. Japanese Patent JPS62103037A describes this methodology, which proceeds without producing significant byproducts and enables facile isolation of highly pure 2-(4-isobutylphenyl)propionaldehyde in high yields [10]. The reaction utilizes anhydrous magnesium chloride powder in combination with nucleophilic reagents such as thioanisole or dimethyl sulfide [10].

Optimization of Reaction Conditions (Catalysts, Solvents, Temperature)

The optimization of reaction conditions for 2-(4-isobutylphenyl)propionaldehyde synthesis has been extensively studied across multiple catalytic systems and reaction parameters [14] [15] [16]. Rhodium-based catalysts have emerged as particularly effective for hydroformylation reactions, with optimal performance achieved at temperatures of 120 degrees Celsius and pressures of 10 bar [15] [16]. Research demonstrates that rhodium complexes supported on various scaffolds can achieve turnover frequencies 15.5-fold higher than comparable zinc-containing systems [15].

| Catalyst System | Optimal Temperature (°C) | Pressure (bar) | Selectivity (%) | Activity (mol/mol catalyst/h) |

|---|---|---|---|---|

| Rhodium-phosphine complexes | 120 | 10 | 95-98 | 15-25 |

| Cobalt carbonyl complexes | 140 | 5-15 | 85-92 | 5-12 |

| Boron trifluoride etherate | 25-50 | 1 | 80-90 | 8-15 |

| Zinc chloride (anhydrous) | 100-150 | 1 | 75-85 | 3-8 |

| Zeolite beta catalysts | 60-165 | 1 | 85-95 | 10-18 |

Cobalt-based catalysts have been developed as cost-effective alternatives to rhodium systems, particularly for large-scale industrial applications [17] [18]. Studies utilizing cationic cobalt bisphosphine catalysts demonstrate significant activity improvements, with reaction rates approaching those of rhodium-based systems under optimized conditions [17]. The optimal temperature range for cobalt catalysts extends from 140 to 180 degrees Celsius, with pressure requirements of 5 to 15 bar [17] [18].

Solvent selection plays a critical role in reaction optimization, with aprotic solvents generally providing superior performance for aldehyde synthesis [16] [11]. Dichloromethane and toluene have been identified as preferred solvents for hydroformylation reactions, offering excellent mass transfer characteristics and product selectivity [11]. The use of thermoregulated polyethylene glycol biphase systems has been demonstrated for rhodium-catalyzed hydroformylation, enabling facile catalyst separation and reuse for up to nine reaction cycles without significant activity loss [8].

Temperature optimization studies reveal that maximum yields are typically achieved at 120 degrees Celsius for rhodium-catalyzed systems, with selectivity decreasing above 140 degrees Celsius due to accelerated catalyst decomposition [16] [19]. Pressure optimization indicates that conversions increase significantly up to 10 bar, then plateau, while selectivity remains stable across the 5 to 15 bar range [16] [19]. Residence time optimization demonstrates that yields increase up to 4 hours, then level off, with slight selectivity decreases observed after 6 hours [16].

Catalyst loading optimization has established that 0.5 mole percent represents the optimal balance between activity and cost considerations [16]. Higher loadings do not significantly improve selectivity but increase process costs, while lower loadings result in reduced conversion rates [16]. Substrate concentration optimization shows maximum yields at 1.0 molar concentration, with stable selectivity across the 0.5 to 2.0 molar range [16].

Lewis acid catalysts have been optimized for epoxide rearrangement reactions, with boron trifluoride etherate demonstrating exceptional selectivity for aldehyde formation through alkyl group migration [20] [21]. The mechanism involves coordination of the Lewis acid to the epoxide oxygen, followed by ring opening and subsequent rearrangement to form the aldehyde product [20] [21]. Temperature optimization for these systems typically favors mild conditions of 25 to 50 degrees Celsius to prevent unwanted side reactions [20].

Byproduct Formation and Yield Maximization Strategies

Byproduct formation in 2-(4-isobutylphenyl)propionaldehyde synthesis represents a significant challenge that requires systematic control strategies to maximize process yields [22] [23]. The primary byproducts include alcohol derivatives formed through unwanted reduction of aldehyde intermediates, isomeric aldehydes resulting from competing rearrangement pathways, and oligomeric compounds arising from aldehyde condensation reactions [22] [23].

| Synthesis Method | Primary Byproducts | Typical Yield (%) | Byproduct Control Strategy |

|---|---|---|---|

| Hydroformylation | Alcohols, alkanes | 85-96 | Optimized H₂/CO ratio, temperature control |

| Epoxide rearrangement | Ketones, diols | 75-90 | Lewis acid selectivity, anhydrous conditions |

| Darzens condensation | Glycidic acid, esters | 70-85 | Base selection, reaction time optimization |

| Direct reduction | Alcohol byproducts | 60-80 | Controlled addition, temperature management |

Alcohol byproduct formation represents the most prevalent challenge in aldehyde synthesis, particularly in hydroformylation reactions where hydrogen gas can reduce the desired aldehyde product [22]. Studies demonstrate that alcohol formation can be minimized through careful optimization of hydrogen to carbon monoxide ratios, with optimal ratios typically maintained at 1:1 [15] [22]. The use of engineered bacterial strains with deletions of aldehyde reductases has been explored as a biological approach to minimize alcohol byproduct formation [22].

Ketone formation through hydride migration during epoxide rearrangement represents another significant source of byproducts [20] [21]. Research indicates that ketone formation can be controlled through careful selection of Lewis acid catalysts and reaction conditions [20]. Boron trifluoride etherate demonstrates preferential promotion of alkyl group migration over hydride migration, resulting in higher aldehyde selectivity [21]. The reaction mechanism involves retention of configuration at the migration terminus for hydrogen migration versus inversion of configuration for alkyl group migration [21].

Oligomerization and condensation reactions of aldehyde products can be minimized through temperature control and reaction time optimization [23] [19]. Studies show that aldol condensation reactions become significant above 140 degrees Celsius, necessitating careful temperature management to prevent yield losses [19]. The use of continuous flow reactors has been demonstrated to minimize residence time and reduce oligomerization, achieving 89 percent desired product yield with 95 percent conversion [19].

Catalyst deactivation represents an important factor in yield optimization, particularly for rhodium-based systems where carbon monoxide poisoning can occur at elevated pressures [15] [19]. Research demonstrates that catalyst activity can be maintained through pressure optimization, with 10 bar representing the optimal compromise between reaction rate and catalyst stability [19]. Regeneration protocols using hydrogen gas under high temperature normal pressure conditions have been developed to restore poisoned hydrogenation catalysts [23].

Yield maximization strategies include the implementation of advanced separation techniques to recover and recycle valuable intermediates [11] [23]. Distillation protocols enable recovery of unreacted starting materials and separation of product from byproducts, with typical recovery rates exceeding 90 percent for properly optimized systems [11]. Phase transfer catalysis has been employed to enhance reaction rates and selectivity, with quaternary ammonium salts demonstrating particular effectiveness in two-phase reaction systems [1].

The control of isomer formation during synthesis requires careful attention to stereochemical factors and reaction mechanisms [24] [25]. Darzens condensation reactions can produce both cis and trans isomers of epoxide intermediates, with specific stereochemical outcomes affecting subsequent rearrangement selectivity [24] [25]. Base selection and reaction conditions can be optimized to favor formation of the desired stereoisomer, thereby improving overall process yields [24] [25].

The analytical characterization of 2-(4-Isobutylphenyl)propionaldehyde employs two primary chromatographic approaches: High Performance Liquid Chromatography and Gas Chromatography. Each technique offers distinct advantages for the analysis of this aldehyde compound [1] [2].

High Performance Liquid Chromatography Analysis

High Performance Liquid Chromatography represents the primary analytical method for quantitative determination of 2-(4-Isobutylphenyl)propionaldehyde in pharmaceutical applications. The reversed-phase liquid chromatographic method utilizes a microparticulate octadecylsilica column with a mobile phase consisting of aqueous acetonitrile buffered with chloroacetic acid [1] [2]. The chromatographic system successfully separates the target compound from its analogues and degradation products in less than 10 minutes [1].

The method demonstrates exceptional precision with relative standard deviation values of 0.3% for bulk drug analysis and 0.7% for tablet formulations [1]. Recovery studies indicate quantitative recovery of the compound from spiked placebo preparations, confirming the method's accuracy and reliability [1]. The analytical procedure requires minimal sample volumes of 2-10 microliters and operates at ambient temperature conditions, making it suitable for routine pharmaceutical analysis [2].

For carbonyl compound analysis, derivatization with 2,4-dinitrophenylhydrazine enhances detection sensitivity and specificity [3] [4]. The derivatization reaction yields a chromophore with an absorption maximum at 360 nanometers, enabling ultraviolet detection with enhanced sensitivity [4] [5]. This derivatization approach has been successfully applied to various aldehyde compounds and demonstrates excellent separation efficiency when combined with gradient elution techniques [5].

Gas Chromatography Analysis

Gas Chromatography provides complementary analytical capabilities for 2-(4-Isobutylphenyl)propionaldehyde characterization. The technique employs capillary columns with dimethyl polysiloxane stationary phases and utilizes helium or nitrogen as carrier gases [6]. Temperature programming typically ranges from 120-140°C, with flame ionization detection or mass spectrometric detection providing sensitive quantitative analysis [6] [7].

The gas chromatographic method demonstrates superior precision in retention time measurements, with relative standard deviation values below 0.04% [6]. Area precision consistently achieves relative standard deviation values below 0.4%, indicating excellent analytical reproducibility [6]. The technique offers rapid analysis times of 15-30 minutes and requires minimal sample volumes of 1 microliter [6].

Gas chromatographic analysis is particularly valuable for volatile aldehyde determination and provides excellent separation efficiency for structural isomers. The method can be coupled with mass spectrometry for simultaneous separation and identification, enhancing analytical confidence and enabling structural confirmation [7] [8].

| Parameter | High Performance Liquid Chromatography | Gas Chromatography |

|---|---|---|

| Mobile Phase Composition | Acetonitrile-water with chloroacetic acid buffer | Helium or nitrogen carrier gas |

| Column Type | Octadecylsilica C18 (microparticulate) | Dimethyl polysiloxane capillary column |

| Retention Time | < 10 minutes | Temperature-dependent |

| Detection Method | UV detection at 360 nm (after derivatization) | Flame ionization detection (FID) or mass spectrometry |

| Limit of Detection | 0.3% (bulk drug) | Variable based on detector |

| Precision (RSD) | 0.3-0.7% RSD | < 0.04% RSD (retention time) |

| Temperature | Room temperature to 30°C | 120-140°C (programmed) |

| Analysis Time | 10-37 minutes | 15-30 minutes |

| Sample Volume | 2-10 μL | 1 μL |

Mass Spectrometric Profiling

Mass spectrometric analysis provides definitive structural characterization and molecular weight confirmation for 2-(4-Isobutylphenyl)propionaldehyde. The molecular ion peak appears at mass-to-charge ratio 190, corresponding to the expected molecular weight of 190.28 daltons [9] [10] [11].

Fragmentation Pattern Analysis

The mass spectrometric fragmentation pattern reveals characteristic breakdown pathways that confirm the structural identity of 2-(4-Isobutylphenyl)propionaldehyde. The primary fragmentation involves loss of the aldehydic group, producing a significant peak at mass-to-charge ratio 161 [11]. This fragmentation pattern represents the loss of 29 mass units, corresponding to the formyl group (CHO) [11].

Secondary fragmentation produces peaks at mass-to-charge ratios 119 and 105, resulting from sequential loss of propyl fragments from the alkyl side chain [11]. The tropylium ion at mass-to-charge ratio 91 indicates aromatic ring rearrangement, while the phenyl cation at mass-to-charge ratio 77 confirms the presence of the aromatic system [11].

The fragmentation data provides comprehensive structural information that enables unambiguous identification of the compound and distinguishes it from related structural isomers [11]. Modern high-resolution mass spectrometry achieves mass accuracy within 2 parts per million, ensuring reliable molecular formula confirmation [10].

| Mass-to-Charge Ratio (m/z) | Fragment Assignment | Relative Intensity (%) | Structural Significance |

|---|---|---|---|

| 190 | Molecular ion [M]+ | 100 (base peak) | Confirms molecular weight |

| 161 | Loss of aldehydic group [M-CHO]+ | 85-90 | Primary fragmentation pathway |

| 119 | Loss of aldehydic group and C3H6 [M-CHO-C3H6]+ | 60-70 | Secondary fragmentation of alkyl chain |

| 105 | Loss of aldehydic group, C3H6 and CH2 [M-CHO-C3H6-CH2]+ | 45-55 | Tertiary fragmentation |

| 91 | Tropylium ion | 30-40 | Aromatic ring rearrangement |

| 77 | Phenyl cation | 25-35 | Aromatic fragmentation |

| 65 | Cyclopentadienyl cation | 15-25 | Ring contraction product |

| 57 | Isobutyl fragment | 20-30 | Side chain fragmentation |

Advanced Mass Spectrometric Techniques

Liquid chromatography coupled with mass spectrometry provides enhanced analytical capabilities for impurity profiling and structural elucidation [12] [13]. The technique offers detection limits in the microgram per milliliter range and enables simultaneous separation and identification of multiple impurities [12]. Single quadrupole mass spectrometry provides sufficient sensitivity for routine pharmaceutical analysis, while high-resolution mass spectrometry enables accurate mass determination and molecular formula confirmation [13].

Tandem mass spectrometry techniques facilitate detailed structural characterization through controlled fragmentation studies. The approach enables identification of unknown impurities and degradation products, supporting comprehensive impurity profiling requirements [14] [15].

Validation of Purity Assessment Protocols

Analytical method validation follows International Conference on Harmonization guidelines and encompasses multiple performance parameters essential for reliable purity assessment [16] [17]. The validation protocol addresses specificity, linearity, precision, accuracy, detection limits, quantitation limits, range, and robustness [16].

Validation Parameter Requirements

Specificity demonstrates the analytical method's ability to accurately measure 2-(4-Isobutylphenyl)propionaldehyde in the presence of related impurities, degradation products, and excipients [17] [18]. Forced degradation studies under hydrolytic, oxidative, thermal, and photolytic conditions confirm the method's stability-indicating nature [17] [19].

Linearity assessment requires calibration curves spanning the analytical range with correlation coefficients exceeding 0.999 [18] [20]. Precision evaluation encompasses repeatability and intermediate precision studies, with relative standard deviation values typically below 2% for modern analytical methods [18] [21].

Accuracy determination involves recovery studies at multiple concentration levels, with acceptable recovery ranges of 90-110% for trace impurity analysis [18] [20]. Detection and quantitation limits must demonstrate sufficient sensitivity for regulatory compliance, typically achieving detection limits in the parts per million range [18] [21].

| Validation Parameter | HPLC Method | GC Method | Mass Spectrometry |

|---|---|---|---|

| Specificity | Separates from analogues and degradation products | Baseline separation with retention time identification | Molecular ion confirmation with fragmentation |

| Linearity (R²) | > 0.9932 | > 0.998 | > 0.999 |

| Precision (Repeatability) | 0.3% RSD (bulk drug) | < 0.04% RSD (retention time) | < 2% RSD |

| Intermediate Precision | 0.7% RSD (tablets) | < 0.4% RSD (area) | < 5% RSD |

| Accuracy (Recovery) | Quantitative recovery from spiked samples | > 98% recovery | 90-110% recovery |

| Limit of Detection (LOD) | 0.05-0.1% of test concentration | 5 ppm | 0.002-0.008 μg/mL |

| Limit of Quantitation (LOQ) | 0.1-0.2% of test concentration | 10 ppm | 0.01-0.02 μg/mL |

| Range | 0.1-1.0% of test concentration | 5-100 ppm | 0.01-50 μg/mL |

| Robustness | Stable under ±10% flow rate variation | Stable under ±5°C temperature variation | Stable across mass range 35-500 amu |

Analytical Quality Control

System suitability testing ensures consistent analytical performance through monitoring of retention time precision, peak area reproducibility, and resolution parameters [19] [22]. Acceptance criteria typically require relative standard deviation values below 2% for peak areas and retention times [19].

Independent laboratory validation confirms method transferability and reproducibility across different analytical facilities [23] [16]. The validation study must demonstrate equivalent performance parameters and meet predetermined acceptance criteria [23].

Comparative Analysis with Pharmacopeial Standards

Pharmacopeial standards establish regulatory requirements for analytical methods and impurity specifications applicable to 2-(4-Isobutylphenyl)propionaldehyde analysis [24] [25] [26]. Major pharmacopoeias including the United States Pharmacopoeia, European Pharmacopoeia, Japanese Pharmacopoeia, and British Pharmacopoeia maintain consistent impurity thresholds [27] [28] [29].

Regulatory Specifications

Individual impurity limits typically do not exceed 0.1% of the test concentration, while total impurities must remain below 0.5% [27] [28]. These specifications align with International Conference on Harmonization Q3A(R2) guidance for impurities in new drug substances [27] [16].

Genotoxic impurity control requires enhanced analytical sensitivity and specialized risk assessment protocols [27] [18]. Aldehyde impurities may require particular attention due to potential genotoxic properties, necessitating detection limits well below standard impurity thresholds [18] [20] [21].